molecular formula C12H2Cl6O B3066073 1,2,4,6,8,9-Hexachlorodibenzofuran CAS No. 69698-59-5

1,2,4,6,8,9-Hexachlorodibenzofuran

Cat. No.: B3066073
CAS No.: 69698-59-5
M. Wt: 374.9 g/mol
InChI Key: FGZCXIPKUCJGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,6,8,9-Hexachlorodibenzofuran (CAS 69698-59-5) is a congener of the polychlorinated dibenzofuran (PCDF) family, a class of persistent environmental pollutants. This compound is provided as a high-purity analytical standard, primarily for use in environmental monitoring and toxicological research. It serves as a critical reference material for the accurate identification and quantification of PCDF congeners in complex samples using techniques such as gas chromatography-mass spectrometry (GC-MS). PCDFs are primarily formed as inadvertent by-products in thermal processes like incineration and in the production of chlorinated chemicals such as polychlorinated biphenyls (PCBs) and chlorophenols . Research into these compounds is vital for understanding their environmental persistence, bioaccumulation in the food chain, and potential impacts on human health. The IARC has evaluated PCDFs as a group and currently classifies them as "not classifiable as to their carcinogenicity to humans" (Group 3) . Toxicological studies on related congeners indicate that they can act through binding to the aryl hydrocarbon receptor (AhR), leading to the induction of various cytochrome P450 enzymes, which is a key mechanism in their toxicity profile . This product is intended for research purposes only, specifically for use in analytical methods development, environmental fate studies, and as a standard in the analysis of food, serum, and environmental matrices for persistent organic pollutant (POP) contamination . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

1,2,4,6,8,9-hexachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-3-1-5(15)11-7(9(3)17)8-10(18)4(14)2-6(16)12(8)19-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZCXIPKUCJGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C3=C(O2)C(=CC(=C3Cl)Cl)Cl)C(=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219985
Record name 1,2,4,6,8,9-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69698-59-5
Record name 1,2,4,6,8,9-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,8,9-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,8,9-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31P7B35C0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,6,8,9-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran under controlled conditions. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .

Industrial Production Methods: Industrial production of polychlorinated dibenzofurans, including this compound, often occurs inadvertently during the manufacture of other chlorinated compounds. These compounds can also be formed during the incineration of chlorinated organic materials .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,6,8,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated dibenzofuran derivatives, which can vary in their degree of chlorination and substitution patterns .

Comparison with Similar Compounds

Comparison with Similar Hexachlorodibenzofuran Isomers

Hexachlorodibenzofurans (HxCDFs) exhibit varying physicochemical and toxicological profiles depending on chlorine substitution patterns. Key isomers include:

Structural Differences and Nomenclature

Isomer Name CAS Number Chlorine Positions Molecular Formula Molecular Weight (g/mol)
1,2,4,6,8,9-HxCDF 69698-59-5 1,2,4,6,8,9 C${12}$H$2$Cl$_6$O 374.86
1,2,3,4,7,8-HxCDF 70648-26-9 1,2,3,4,7,8 C${12}$H$2$Cl$_6$O 374.86
1,2,3,6,7,8-HxCDF 57117-44-9 1,2,3,6,7,8 C${12}$H$2$Cl$_6$O 374.86
1,2,3,7,8,9-HxCDF 72918-21-9 1,2,3,7,8,9 C${12}$H$2$Cl$_6$O 374.86
2,3,4,6,7,8-HxCDF 60851-34-5 2,3,4,6,7,8 C${12}$H$2$Cl$_6$O 374.86

Key Insight : Chlorine positions near the oxygen atom (e.g., 1,2,3,7,8,9-HxCDF) increase molecular planarity, enhancing binding affinity to the aryl hydrocarbon receptor (AhR), a key mechanism of dioxin-like toxicity .

Physicochemical Properties

Property 1,2,4,6,8,9-HxCDF 1,2,3,4,7,8-HxCDF 1,2,3,6,7,8-HxCDF 1,2,3,7,8,9-HxCDF 2,3,4,6,7,8-HxCDF
Henry’s Law Constant $2.2 \times 10^{-4}$ Not reported Not reported Not reported Not reported
Aqueous Solubility Not reported Not reported $4.72 \times 10^{-11}$ mol/L Not reported Not reported
Melting Point (°C) Not reported Not reported 233 Not reported Not reported

Key Insight: Limited solubility data suggest HxCDFs are highly hydrophobic, favoring adsorption to organic matter in soil and sediments.

Environmental Persistence

  • 1,2,4,6,8,9-HxCDF: No direct half-life data, but structurally similar isomers (e.g., 2,3,4,6,7,8-HxCDF) exhibit a soil half-life of ~20 years under field conditions .
  • 2,3,4,6,7,8-HxCDF : Photolytic degradation on soil surfaces is possible, as observed for pentachlorodibenzofuran analogs .
  • General Trend : Higher chlorination correlates with increased persistence but reduced bioavailability due to lower solubility .

Toxicity and Regulatory Status

  • Toxicity Equivalence Factors (TEFs) : HxCDFs are assigned TEFs based on their dioxin-like toxicity. For example, 1,2,3,6,7,8-HxCDF has a TEF of 0.1, while 1,2,3,7,8,9-HxCDF and 2,3,4,6,7,8-HxCDF have TEFs of 0.1 and 0.01, respectively .
  • Regulatory Limits :
    • Listed under the Stockholm Convention as POPs requiring emission reduction .
    • EPA Method 1613 includes HxCDFs in environmental monitoring protocols for dioxins/furans .

Analytical Detection

HxCDFs are quantified using high-resolution gas chromatography/mass spectrometry (HRGC/HRMS). Detection limits in human serum range from 0.0964 pg/g to 0.571 pg/g for isomers like 1,2,3,6,7,8-HxCDF and 1,2,3,7,8,9-HxCDF .

Q & A

Q. What analytical methods are recommended for detecting 1,2,4,6,8,9-HxCDF in environmental samples?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for isomer-specific detection. The U.S. EPA Method 1613 specifies a detection limit of 50 pg/L for hexachlorodibenzofurans, requiring rigorous calibration with certified standards (e.g., EN-1948 solutions) to minimize co-elution artifacts . Isomer separation is critical due to structural similarities with other HxCDFs (e.g., 1,2,3,6,7,8-HxCDF) .

Q. How is 1,2,4,6,8,9-HxCDF typically quantified in human biomonitoring studies?

Serum analysis using HRGC/HRMS can detect HxCDFs at parts-per-quadrillion (fg/g) levels. NHANES data (2005–2006) report geometric means for isomers like 1,2,3,4,7,8-HxCDF (0.787 pg/g) and 1,2,3,7,8,9-HxCDF (0.969 pg/g), highlighting the need for ultra-trace sensitivity . Internal standards (e.g., 13C^{13}\text{C}-labeled analogs) correct for matrix effects .

Q. What are the primary environmental sources of 1,2,4,6,8,9-HxCDF?

This congener is a byproduct of combustion processes (e.g., waste incineration) and industrial chlorination. Sediment studies show concentrations ranging from 20.3±8.7 pg/g (1,2,3,6,7,8-HxCDF) to 67.3±24 pg/g (1,2,3,4,7,8-HxCDF) in contaminated sites, reflecting persistence and bioaccumulation potential .

Advanced Research Questions

Q. How do toxicokinetic properties differ between 1,2,4,6,8,9-HxCDF and other HxCDF isomers?

Isomer-specific differences in half-life and metabolic pathways influence toxicity. For example, 1,2,3,7,8,9-HxCDF exhibits slower hepatic clearance compared to 2,3,4,6,7,8-HxCDF due to steric hindrance in cytochrome P450 binding. In vitro assays using microsomal fractions can clarify metabolic rates .

Q. What experimental strategies address discrepancies in HxCDF concentration data across studies?

Inter-laboratory variability often arises from differences in extraction efficiency (e.g., EN-1948 vs. in-house protocols) or calibration standards. Harmonization using certified reference materials (CRMs) from AccuStandard or ULTRA Scientific improves reproducibility . Statistical reconciliation (e.g., robust regression) accounts for outlier datasets .

Q. What mechanistic insights explain the lower acute toxicity threshold of 1,2,4,6,8,9-HxCDF compared to 2,3,7,8-TCDF?

While 1,2,4,6,8,9-HxCDF lacks lateral chlorination (positions 2,3,7,8), its higher chlorination degree enhances aryl hydrocarbon receptor (AhR) binding affinity. Competitive ligand-binding assays and molecular docking simulations reveal distinct interaction patterns with the AhR PAS-B domain .

Q. How can isomer-specific risk assessment frameworks be developed for HxCDFs?

Toxicity equivalence factors (TEFs) for HxCDFs are debated. The Canadian Ministry of the Environment assigns a screening level of 0.1 pg/m3^3 for 1,2,3,4,7,8-HxCDF based on hepatic enzyme induction, but similar data for 1,2,4,6,8,9-HxCDF are lacking. Probabilistic models integrating isomer-specific toxicity data (e.g., EC50_{50} from in vitro assays) are recommended .

Methodological Notes

  • Standards : Use CRMs like AccuStandard’s HxCDF solutions (200 µg/mL in nonane) for calibration .
  • Data Interpretation : Apply congener-specific correction factors to HRGC/HRMS data to account for ionization efficiency variations .
  • Ethical Compliance : Adhere to EPA guidelines for handling persistent organic pollutants (POPs) to minimize occupational exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,6,8,9-Hexachlorodibenzofuran
Reactant of Route 2
1,2,4,6,8,9-Hexachlorodibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.